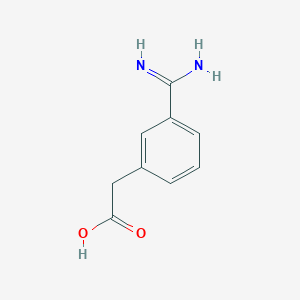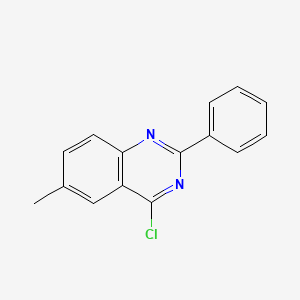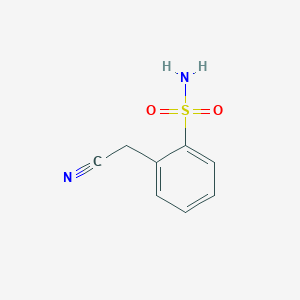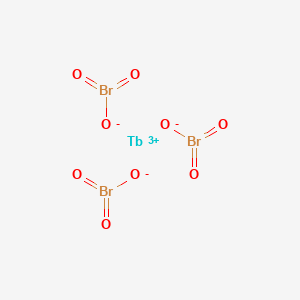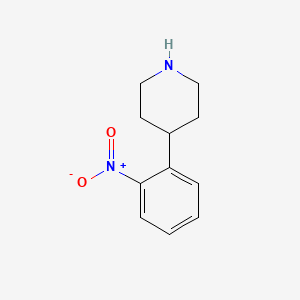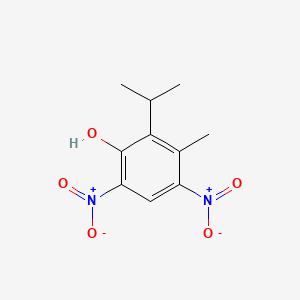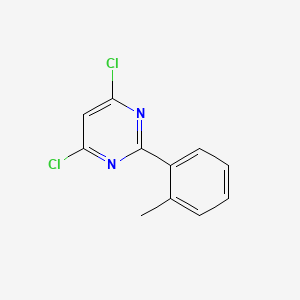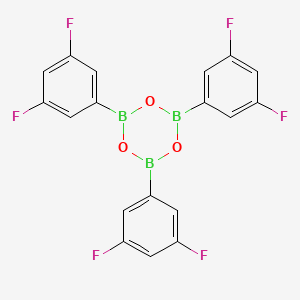
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Overview
Description
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound known for its unique structural and chemical properties. This compound is characterized by the presence of three boron atoms and three oxygen atoms forming a trioxatriborinane ring, with each boron atom bonded to a 3,5-difluorophenyl group. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boronic acids or boron trihalides with phenyl derivatives under controlled conditions. One common method includes the use of boron trichloride (BCl3) and 3,5-difluorophenylboronic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The mixture is then heated to facilitate the formation of the trioxatriborinane ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of boron-hydride complexes.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.
Scientific Research Applications
2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing boron-based pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as boron-containing polymers and ceramics, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form reversible covalent bonds with nucleophilic sites in proteins, altering their activity. This property is particularly useful in designing enzyme inhibitors or activators. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane include other boron-containing trioxatriborinanes and boronic acids. For example:
2,4,6-Tris(phenyl)-1,3,5,2,4,6-trioxatriborinane: Lacks the fluorine atoms, resulting in different reactivity and stability.
2,4,6-Tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane: Contains fluorine atoms in different positions, affecting its chemical properties.
Boronic acids: Simpler boron-containing compounds that are widely used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the trioxatriborinane ring, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4,6-tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3F6O3/c22-13-1-10(2-14(23)7-13)19-28-20(11-3-15(24)8-16(25)4-11)30-21(29-19)12-5-17(26)9-18(27)6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAHLXNKISHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609281 | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218963-15-6 | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)boroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218963-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


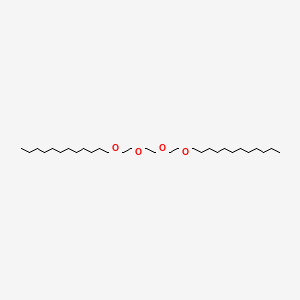
![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)
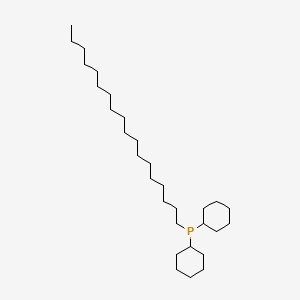
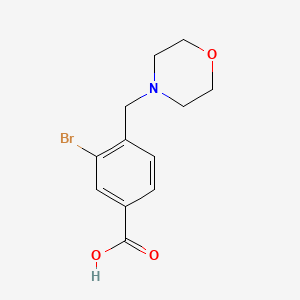
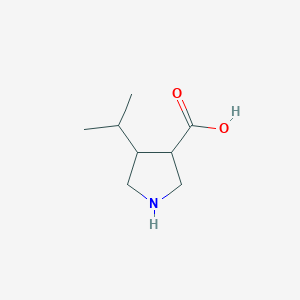
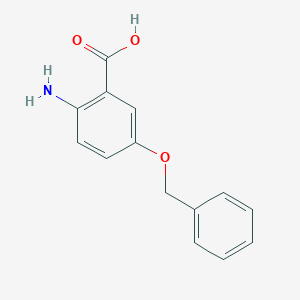
![3-(3-Methoxybenzamido)furo[2,3-b]pyridine-2-carboxamide](/img/structure/B1628677.png)
